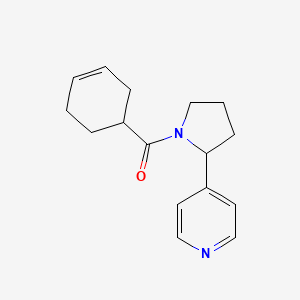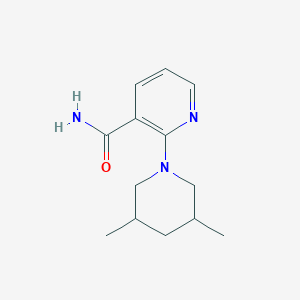
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anti-tumor agent. DMXAA was originally discovered as a cytokine inducer, but subsequent studies have shown that it has a range of other effects, including anti-angiogenic and anti-inflammatory properties. In
作用机制
The exact mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokines, such as tumor necrosis factor-alpha (TNF-α). 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. By targeting both the tumor cells and the surrounding microenvironment, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has the potential to be an effective anti-cancer agent.
Biochemical and Physiological Effects:
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of cytokines, such as TNF-α, and the inhibition of angiogenesis. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to activate the immune system, leading to the recruitment of immune cells to the site of the tumor. In addition, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its ability to induce cytokines and inhibit angiogenesis, which are important processes in cancer biology. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to enhance the activity of other anti-cancer agents, making it a useful tool in combination therapy studies. However, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has limitations in terms of its toxicity and lack of efficacy in clinical trials, which may limit its usefulness as a cancer therapy.
未来方向
For 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide include exploring its potential as a radiosensitizer, investigating its use in combination with other anti-cancer agents, and developing new formulations and delivery methods to improve its efficacy and reduce toxicity. In addition, further studies are needed to better understand the mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide and its potential as a tool for studying cancer biology.
合成方法
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-cyanopyridine with 3,5-dimethylpiperidine in the presence of a reducing agent, followed by further chemical modifications to form the final compound. The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide is complex and requires specialized equipment and expertise, but it has been successfully produced in both academic and industrial settings.
科学研究应用
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-tumor agent. In preclinical studies, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a range of cancer models, including lung, breast, and colon cancer. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy. These promising results led to the initiation of clinical trials in humans, but unfortunately, these trials did not show significant anti-tumor activity and the development of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide as a cancer therapy was discontinued.
属性
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-6-10(2)8-16(7-9)13-11(12(14)17)4-3-5-15-13/h3-5,9-10H,6-8H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSDHPHUXZXISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=CC=N2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

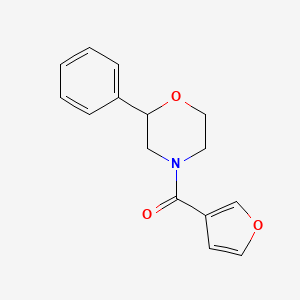

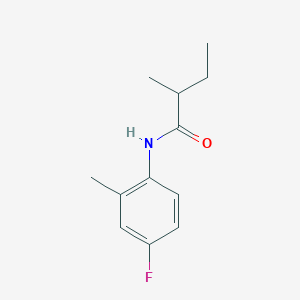
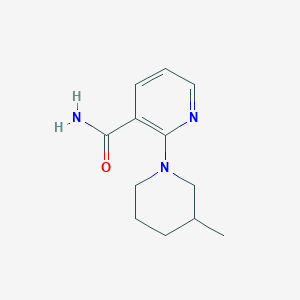
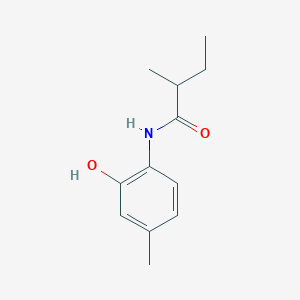
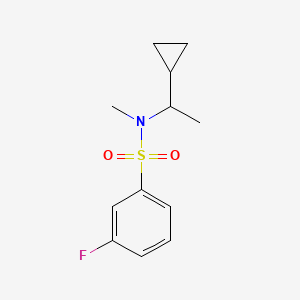
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
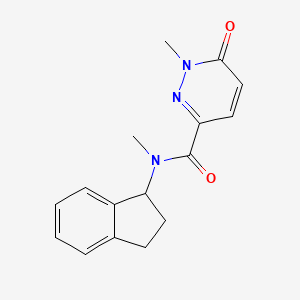
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
